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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of

piperidine-1-carboxamidine hemisulfate. The document details the experimental protocols

and presents key analytical data instrumental in confirming the molecular structure of this

compound, which belongs to the broader class of guanidine derivatives. Piperidine-containing

compounds are significant in medicinal chemistry, forming the scaffold of numerous

pharmaceuticals. The guanidinium group, characterized by its resonance stabilization and

hydrogen bonding capabilities, is also of great interest in drug design and catalyst

development.

Molecular Structure and Properties
Piperidine-1-carboxamidine is a guanidine derivative featuring a piperidine ring. The

hemisulfate salt consists of two protonated piperidine-1-carboxamidine molecules and one

sulfate anion. The positive charge on the protonated guanidinium group is delocalized over the

three nitrogen atoms, contributing to its stability.

The structural analysis of the free base, piperidine-1-carboximidamide, reveals important

details about its geometry. The C=N double bond is localized, while the C-N single bonds are

elongated. The piperidine ring adopts a stable chair conformation.
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Synthesis and Crystallization
The synthesis of piperidine-1-carboxamidine hemisulfate and the subsequent isolation of

the free base for structural analysis are crucial steps. A common laboratory method involves

the reaction of a suitable guanylating agent with piperidine.

Experimental Protocol: Synthesis of Piperidine-1-
carboxamidinium Sulfate
A reported synthesis involves heating one equivalent of O-methylisourea sulfate with two

equivalents of piperidine under reflux. The methanol formed during the reaction is distilled off,

leading to the precipitation of piperidine-1-carboxamidinium sulfate in nearly quantitative yield.

Experimental Protocol: Preparation of Piperidine-1-
carboximidamide Free Base and Single Crystal Growth
To a solution of piperidine-1-carboxamidinium sulfate (14 mmol) in 50 ml of water, a solution of

sodium hydroxide (30 mmol) in 25 ml of water is added dropwise under ice cooling. After

warming to room temperature, the aqueous phase is extracted with diethyl ether. The organic

phase is then dried over sodium sulfate. Evaporation of the solvent yields the free base as a

colorless solid. Single crystals suitable for X-ray diffraction can be obtained by storing a

saturated acetonitrile solution at 0°C.

Spectroscopic and Spectrometric Data
The structural elucidation of piperidine-1-carboxamidine and its salts relies on a combination of

spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For piperidine-1-carboximidamide, ¹H and ¹³C NMR data provide characteristic

signals for the piperidine ring and the carboxamidine group.

¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using a deuterated

solvent such as acetonitrile-d₃ (CD₃CN) with tetramethylsilane (TMS) as an internal standard.
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Table 1: NMR Spectroscopic Data for Piperidine-1-carboximidamide in CD₃CN

Nucleus
Chemical Shift (δ)
in ppm

Multiplicity Assignment

¹H 1.60–1.64 m 6H, -CH₂ (piperidine)

3.38–3.42 m 4H, -CH₂ (piperidine)

5.85 s 1H, -NH

6.19 s 2H, -NH₂

¹³C 23.2 -CH₂

24.7 -CH₂

46.5 -CH₂

157.4 C=N

m = multiplet, s = singlet

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the

analysis of piperidine derivatives.

For a typical analysis using an EI source, the ionization energy is set to 70 eV. The mass

analyzer scans a mass range appropriate for the expected molecular weight, for instance, m/z

40-500.

Characteristic fragmentation patterns for piperidine derivatives under EI-MS include α-

cleavage, where the C-C bond adjacent to the nitrogen atom breaks, leading to a resonance-

stabilized iminium ion. The piperidine ring can also undergo fission, resulting in various acyclic

fragment ions.

X-ray Crystallography
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Single-crystal X-ray diffraction provides the most definitive structural information, including

bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the

crystal lattice.

Experimental Protocol: X-ray Crystallography
Data collection for piperidine-1-carboximidamide was performed on a Bruker Kappa APEXII

DUO diffractometer at a temperature of 100 K using Cu Kα radiation. The structure was solved

and refined using software such as SHELXS97 and SHELXL97.

Table 2: Crystal Data and Structure Refinement for Piperidine-1-carboximidamide

Parameter Value

Empirical formula C₆H₁₃N₃

Formula weight 127.19

Temperature 100 K

Wavelength 1.54178 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 12.2193 (9) Å

b = 5.5784 (5) Å

c = 10.4885 (7) Å

β = 91.887 (4)°

Volume 714.55 (10) Å³

Z 4

Calculated density 1.182 Mg/m³

Absorption coefficient 0.60 mm⁻¹

F(000) 280
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Table 3: Selected Bond Lengths and Angles for Piperidine-1-carboximidamide

Bond/Angle Length (Å) / Angle (°)

C1–N1 1.3090 (17)

C1–N2 1.3640 (17)

C1–N3 1.3773 (16)

N2–C1–N3 116.82 (12)

N1–C1–N3 119.08 (11)

N1–C1–N2 124.09 (11)

The crystallographic data reveals a C=N double bond character for the C1-N1 bond, while the

C1-N2 and C1-N3 bonds are characteristic of C-N single bonds. The geometry around the

central carbon of the guanidine group deviates from an ideal trigonal-planar arrangement.

In the crystal structure, molecules are linked by N—H···N hydrogen bonds, forming a two-

dimensional network.

Workflow and Logical Relationships
The elucidation of the structure of piperidine-1-carboxamidine hemisulfate follows a logical

workflow, integrating various analytical techniques to build a complete picture of the molecule's

constitution and stereochemistry.
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Caption: Workflow for the structural elucidation of piperidine-1-carboxamidine.

This diagram illustrates the progression from synthesis and isolation of the compound to its

analysis by various spectroscopic and crystallographic methods. The data from each technique

provides specific pieces of information that, when combined, lead to the final, unambiguous

structure determination.
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Signaling Pathways and Biological Context
While this guide focuses on the structural elucidation, it is noteworthy that piperidine and

guanidine moieties are prevalent in biologically active molecules. For instance, piperazine-1-

carboxamidine derivatives, structurally similar to the title compound, have been investigated for

their antifungal activity, which is linked to the accumulation of endogenous reactive oxygen

species (ROS) in fungal cells. Guanidine derivatives have also been explored as antagonists

for various receptors, including histamine and muscarinic receptors.

The logical relationship for investigating the biological activity of such a compound would

typically follow the path outlined below.
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Caption: Logical pathway for the biological investigation of a novel compound.

This generalized workflow highlights the steps from initial screening to identify biological

activity, through to mechanism of action studies and lead optimization, which are critical in the

drug development process.

Conclusion
The structural elucidation of piperidine-1-carboxamidine hemisulfate is achieved through a

synergistic application of synthesis, isolation, and various analytical techniques. X-ray

crystallography provides definitive data on the solid-state structure, while NMR and mass

spectrometry confirm the molecular connectivity and formula. This comprehensive

characterization is fundamental for understanding the chemical properties of this compound

and serves as a basis for its potential applications in medicinal chemistry and materials

science.

To cite this document: BenchChem. [Elucidation of the Molecular Structure of Piperidine-1-
carboxamidine Hemisulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b178074#piperidine-1-carboxamidine-hemisulfate-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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